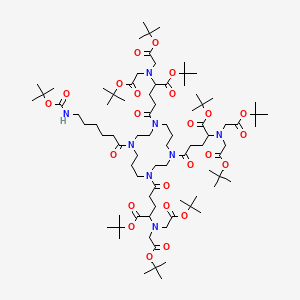
Thymidine-5'-monophosphate,Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine-5’-monophosphate, Disodium Salt is a nucleoside monophosphate that plays a crucial role in the synthesis of deoxyribonucleic acid (DNA). It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for DNA synthesis and cellular growth, making it a vital component in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thymidine-5’-monophosphate, Disodium Salt can be synthesized from deoxyuridine monophosphate through a reaction catalyzed by the enzyme thymidylate synthase . The reaction involves the methylation of deoxyuridine monophosphate to form thymidine-5’-monophosphate. This process requires the presence of a methyl donor, typically 5,10-methylenetetrahydrofolate, and occurs under physiological conditions.
Industrial Production Methods
Industrial production of Thymidine-5’-monophosphate, Disodium Salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes, such as thymidylate synthase, to convert deoxyuridine monophosphate to thymidine-5’-monophosphate efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine-5’-monophosphate, Disodium Salt undergoes various chemical reactions, including:
Phosphorylation: Conversion to thymidine diphosphate and thymidine triphosphate by thymidylate kinase and nucleoside diphosphate kinase, respectively.
Hydrolysis: Breakdown into thymidine and inorganic phosphate by phosphatases.
Common Reagents and Conditions
Phosphorylation: Requires ATP or other nucleoside triphosphates as phosphate donors and occurs in the presence of specific kinases.
Hydrolysis: Catalyzed by phosphatases under mild acidic or neutral conditions.
Major Products Formed
Phosphorylation: Thymidine diphosphate and thymidine triphosphate.
Hydrolysis: Thymidine and inorganic phosphate.
Applications De Recherche Scientifique
Thymidine-5’-monophosphate, Disodium Salt has numerous applications in scientific research, including:
Mécanisme D'action
Thymidine-5’-monophosphate, Disodium Salt exerts its effects primarily through its role in DNA synthesis. It is phosphorylated to thymidine diphosphate and thymidine triphosphate, which are incorporated into DNA during replication . The compound targets enzymes such as thymidylate synthase and thymidylate kinase, which are essential for its conversion and utilization in DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyuridine monophosphate: Precursor in the synthesis of thymidine-5’-monophosphate.
Thymidine diphosphate: Intermediate in the phosphorylation pathway of thymidine-5’-monophosphate.
Thymidine triphosphate: Final product in the phosphorylation pathway, incorporated into DNA.
Uniqueness
Thymidine-5’-monophosphate, Disodium Salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is directly involved in the methylation process that converts deoxyuridine monophosphate to thymidine-5’-monophosphate, making it a critical component in maintaining DNA integrity .
Propriétés
IUPAC Name |
disodium;[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSQMPPRYZYDFV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na2O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33430-62-5 |
Source


|
| Record name | 5'-Thymidylic acid, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)

![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)






![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)
